molecular formula C31H46O10 B077997 Mansonin CAS No. 11037-26-6

Mansonin

Cat. No.: B077997
CAS No.: 11037-26-6
M. Wt: 578.7 g/mol
InChI Key: BGGIZHKHJBQRTI-VTYGAKHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mansonin is a natural product found in Streblus asper with data available.

Scientific Research Applications

  • Mansonin in Menopausal Symptom Management :JoAnn E. Manson's research focuses on the role of hormones, including this compound, in managing menopausal symptoms, cardiovascular disease, and diabetes. Her work at Harvard Medical School and Brigham and Women's Hospital has been instrumental in understanding hormone-related chronic diseases and lifestyle factors in their prevention (Manson, 2015).

  • This compound's Therapeutic Potential in Inflammatory Diseases :Research exploring the therapeutic potential of this compound in inflammatory bowel diseases (IBD) indicates its effectiveness in ameliorating symptoms. Studies on Schistosoma mansoni and Ancylostoma caninum, which are related to this compound, have shown promising results in treating experimental colitis in mice (Ruyssers et al., 2009).

  • Antioxidant and Cell Signaling Functions :this compound has been identified in studies related to peroxiredoxins, which are important for their antioxidant and cell signaling functions. Research on Schistosoma mansoni, a relative area of study, highlights the significance of these proteins in regulating cellular redox balance and signaling pathways (Sayed & Williams, 2004).

  • Role in Hepatic Fibrosis :this compound's influence has been studied in the context of hepatic fibrosis. Research on Schistosoma mansoni infection in mice suggests a connection between this compound and the development of hepatic fibrosis, mediated through factors like leptin and TGFbeta1 (Potter, Rennie-Tankesley, & Mezey, 2003).

  • Schistosomiasis Research and this compound :The study of this compound has been critical in understanding schistosomiasis, particularly in developing new diagnostic and treatment methods. This includes exploring its genome, life-cycle stages, and the potential for drug targets (Collins et al., 2011; Berriman et al., 2009; Andrade, 2008).

  • Schistosomiasis and this compound in Drug Discovery :Research on the structural-activity relationship of schistosomicidal compounds, including those related to this compound, has been pivotal in the search for new drugs to treat schistosomal infections (Goennert, 1961).

  • This compound in Immunopathogenesis Studies :Studies on the immunopathogenesis of diseases like schistosomiasis mansoni have utilized this compound-related research. This includes understanding the role of interleukin-13 and the IL-13 receptor in disease progression (Wynn, Thompson, Cheever, & Mentink-Kane, 2004).

Properties

CAS No.

11037-26-6

Molecular Formula

C31H46O10

Molecular Weight

578.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24-,25+,26-,27+,28-,29+,30+,31+/m1/s1

InChI Key

BGGIZHKHJBQRTI-VTYGAKHASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O

Synonyms

mansonin
mansonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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